Benzenamine, 4,4'-carbonimidoylbis(N,N-diethyl-, acetate
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Overview
Description
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) typically involves the reaction of benzenamine derivatives with carbonimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, N,4-dimethyl-
- Benzenamine, 4-methoxy-N-(phenylmethylene)-
Uniqueness
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) stands out due to its unique chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
77925-26-9 |
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Molecular Formula |
C25H33N3O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[6-[2-(carboxymethylamino)-3,4-diethylbenzenecarboximidoyl]-2,3-diethylanilino]acetic acid |
InChI |
InChI=1S/C25H33N3O4/c1-5-15-9-11-19(24(17(15)7-3)27-13-21(29)30)23(26)20-12-10-16(6-2)18(8-4)25(20)28-14-22(31)32/h9-12,26-28H,5-8,13-14H2,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
CIPWWHUUZVLZCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)CC)CC)NCC(=O)O)NCC(=O)O)CC |
Origin of Product |
United States |
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